methyl 2-(dimethylamino)pent-4-enoate methyl 2-(dimethylamino)pent-4-enoate
Brand Name: Vulcanchem
CAS No.: 59415-13-3
VCID: VC4113553
InChI: InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3
SMILES: CN(C)C(CC=C)C(=O)OC
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol

methyl 2-(dimethylamino)pent-4-enoate

CAS No.: 59415-13-3

Cat. No.: VC4113553

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-(dimethylamino)pent-4-enoate - 59415-13-3

Specification

CAS No. 59415-13-3
Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
IUPAC Name methyl 2-(dimethylamino)pent-4-enoate
Standard InChI InChI=1S/C8H15NO2/c1-5-6-7(9(2)3)8(10)11-4/h5,7H,1,6H2,2-4H3
Standard InChI Key YOPNWIQNZIMUIT-UHFFFAOYSA-N
SMILES CN(C)C(CC=C)C(=O)OC
Canonical SMILES CN(C)C(CC=C)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular and Physical Properties

Methyl 2-(dimethylamino)pent-4-enoate is a liquid-phase compound with a pent-4-enoate backbone substituted at the second carbon by a dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) and a methyl ester moiety (CO2CH3\text{CO}_2\text{CH}_3). Key physical properties include:

PropertyValueSource
Molecular FormulaC8H15NO2\text{C}_8\text{H}_{15}\text{NO}_2Chemsrc
Molecular Weight157.21000 g/molChemsrc
Exact Mass157.11000 g/molChemsrc
PSA (Polar Surface Area)29.54 ŲChemsrc
LogP (Partition Coefficient)0.6657Chemsrc

The compound’s moderate LogP value suggests balanced hydrophilicity and lipophilicity, making it suitable for reactions in both aqueous and organic media .

Synthetic Methodologies

Historical Synthesis Approaches

Early synthetic routes, reported by Kocharyan et al. (1981), involved the alkylation of dimethylamine derivatives with pent-4-enoic acid esters under basic conditions . For example:

  • Alkylation of Methyl Pent-4-Enoate:

    CH2=CHCH2CH2CO2CH3+(CH3)2NHBaseMethyl 2-(dimethylamino)pent-4-enoate\text{CH}_2=\text{CHCH}_2\text{CH}_2\text{CO}_2\text{CH}_3 + (\text{CH}_3)_2\text{NH} \xrightarrow{\text{Base}} \text{Methyl 2-(dimethylamino)pent-4-enoate}

    Yields ranged from 47% to 70%, depending on the base and solvent system .

Modern Advancements

Recent protocols, such as those by Coldham et al. (1997–1998), utilize palladium-catalyzed coupling reactions or phase-transfer catalysis to improve regioselectivity. A representative procedure involves:

  • Allylic Bromide Alkylation:

    • Reagents: Allyl bromide, methyl isobutyrate, n-BuLi\text{n-BuLi}, THF.

    • Conditions: –78°C to room temperature, 17 h.

    • Yield: 70% after saponification and purification .

This method avoids harsh bases and enhances functional group tolerance, making it preferable for scale-up .

Applications in Organic Synthesis

Role in Heterocyclic Group Transfer Reactions

Methyl 2-(dimethylamino)pent-4-enoate serves as a precursor in the synthesis of nitrogen-containing heterocycles. For instance, its reaction with hypervalent iodine(III) reagents (e.g., PhI(OAc)2\text{PhI}(\text{OAc})_2) facilitates the formation of pyrrolidines via intramolecular cyclization :

Methyl 2-(dimethylamino)pent-4-enoatePhI(OAc)2Pyrrolidine Derivative\text{Methyl 2-(dimethylamino)pent-4-enoate} \xrightarrow{\text{PhI}(\text{OAc})_2} \text{Pyrrolidine Derivative}

This transformation is critical for constructing bioactive alkaloids and pharmaceuticals .

Use in Asymmetric Catalysis

The dimethylamino group acts as a directing group in asymmetric hydrogenation, enabling enantioselective reduction of the α,β-unsaturated ester moiety. Catalysts like Rhodium-DuPhos achieve enantiomeric excesses >90% in model reactions .

Future Research Directions

Expanding Synthetic Utility

  • Photocatalytic Modifications: Leveraging visible-light catalysis to functionalize the allylic position.

  • Bioconjugation Studies: Exploring its use in protein labeling via Michael addition to cysteine residues.

Computational Modeling

Density Functional Theory (DFT) studies could optimize reaction pathways and predict regioselectivity in heterocycle formation.

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